molecular formula C8H6Cl2N2O2 B1226836 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione CAS No. 68654-19-3

2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione

Cat. No.: B1226836
CAS No.: 68654-19-3
M. Wt: 233.05 g/mol
InChI Key: KFPXZZNCTKCXSW-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione (DMPPD) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It is an important organic intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. DMPPD has been found to possess a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

Scientific Research Applications

Catalytic Activity in Synthesis

A novel application of pyrazole derivatives, closely related to 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione, is their use in catalyzing the synthesis of complex compounds. For instance, pyrazole-derived ionic liquids have demonstrated high catalytic activity in producing 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing their potential in facilitating chemical reactions (Vafaee et al., 2021).

Oxidizing Agent

Pyrazole compounds, similar to this compound, are used as effective oxidizing agents. Their application in converting pyrazolines to pyrazoles under mild conditions with moderate to good yields at room temperature highlights their utility in organic synthesis (Zolfigol et al., 2006).

Structural Analysis and Coordination Chemistry

Pyrazole derivatives are involved in the structural analysis and coordination chemistry. For instance, they can react with various compounds to yield adducts, showcasing their role in the formation of complex molecular structures and coordination polymers (Cui, Cao, & Tang, 2005).

Antimicrobial and Anti-inflammatory Agents

Certain pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies are significant for understanding the potential therapeutic applications of these compounds (Kendre, Landge, & Bhusare, 2015).

Charge Transport and Nonlinear Optical Properties

Research into pyrazole compounds has extended into the examination of their charge transport and nonlinear optical properties. These studies are crucial for the development of materials with specific electronic and optical characteristics (Irfan et al., 2016).

Homogeneous Oxidation Catalysis

Pyrazole derivatives are utilized in catalyzing the homogeneous oxidation of alcohols. The development of eco-friendly and affordable catalytic systems using these compounds is noteworthy for green chemistry applications (Maurya & Haldar, 2020).

Properties

IUPAC Name

2,6-dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c1-3-5(9)7(13)12-8(14)6(10)4(2)11(3)12/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPXZZNCTKCXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2N1C(=C(C2=O)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400984
Record name MS-1404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68654-19-3
Record name MS-1404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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